3-(2-Bromoethylidene)-6-chloro-2-benzofuran-1(3H)-one
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Overview
Description
3-(2-Bromoethylidene)-6-chloro-2-benzofuran-1(3H)-one is a synthetic organic compound characterized by its unique structure, which includes a bromoethylidene group, a chloro substituent, and a benzofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethylidene)-6-chloro-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization to form the benzofuranone core. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethylidene)-6-chloro-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoethylidene group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: The presence of the benzofuranone core allows for further cyclization reactions, which can lead to the formation of more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-bromosuccinimide (NBS): For bromination reactions.
Sodium borohydride (NaBH4): For reduction reactions.
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzofuranones, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-(2-Bromoethylidene)-6-chloro-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethylidene)-6-chloro-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The bromoethylidene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or signaling pathways. The chloro substituent and benzofuranone core also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylidene-cyclohexane: Shares the bromoethylidene group but differs in the core structure.
6-Chloro-2-benzofuranone: Similar core structure but lacks the bromoethylidene group.
Uniqueness
3-(2-Bromoethylidene)-6-chloro-2-benzofuran-1(3H)-one is unique due to the combination of its functional groups and core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88238-50-0 |
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Molecular Formula |
C10H6BrClO2 |
Molecular Weight |
273.51 g/mol |
IUPAC Name |
3-(2-bromoethylidene)-6-chloro-2-benzofuran-1-one |
InChI |
InChI=1S/C10H6BrClO2/c11-4-3-9-7-2-1-6(12)5-8(7)10(13)14-9/h1-3,5H,4H2 |
InChI Key |
KFXGWKPPVOFPHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)OC2=CCBr |
Origin of Product |
United States |
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